Nemiralisib
Overview
Description
Mechanism of Action
- Upon administration (inhalation or other routes), nemiralisib interacts with tissue acidic phospholipids . Its primary mode of action is inhibiting PI3Kδ.
- Downstream Effects : Inhibition of PI3Kδ reduces B-cell activation, T-cell function, and cytokine release. This modulation can be beneficial in autoimmune diseases and cancer .
- ADME Properties :
- Absorption : Following inhalation, this compound is absorbed into pulmonary cells and eventually enters systemic circulation. Mucociliary transit, dissolution in mucus, and absorption contribute to its disposition .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Nemiralisib, as a PI3Kδ inhibitor, plays a significant role in biochemical reactions. It interacts with the PI3Kδ enzyme, inhibiting its activity . This interaction is crucial as PI3Kδ is involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it affects neutrophils, T cells, and B cells, which are critical in the immune response .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PI3Kδ inhibitor, this compound binds to the PI3Kδ enzyme, inhibiting its activity and subsequently disrupting the PI3K/AKT/mTOR signaling pathway . This disruption can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a long terminal half-life . This suggests that this compound is stable and does not degrade quickly.
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell cycle progression, cell survival, and cell growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2269557 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of GSK2269557 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
GSK2269557 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of GSK2269557
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of GSK2269557, which are studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
GSK2269557 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PI3Kδ in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Developed as a therapeutic agent for the treatment of inflammatory airway diseases, such as COPD and asthma
Industry: Utilized in the development of new drugs targeting PI3Kδ and related pathways
Comparison with Similar Compounds
Similar Compounds
Nemiralisib hydrochloride: Another form of GSK2269557 with similar properties and applications.
Uniqueness
GSK2269557 is unique due to its high selectivity for PI3Kδ, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its inhaled formulation also provides targeted delivery to the lungs, enhancing its therapeutic potential for respiratory diseases .
Properties
IUPAC Name |
2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDWGZGWVSZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-71-9 | |
Record name | Nemiralisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemiralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-(1H-indol-4-yl)-4-(5-{[4-(1-methylethyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMIRALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEP8JJ3OZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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